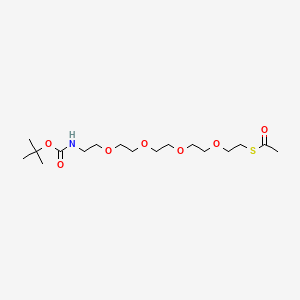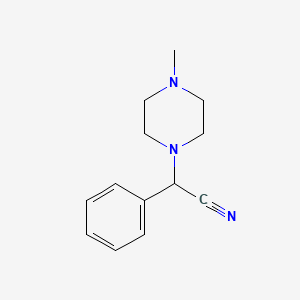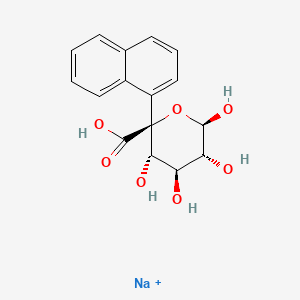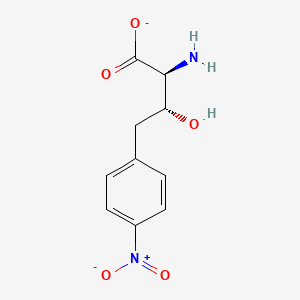![molecular formula C24H36O5S B11825694 (3aR,4R,5R,7S,8S,9R,9aS,12R)-8-hydroxy-4,7,9,12-tetramethyl-3-oxo-7-vinyldecahydro-4,9a-propanocyclopenta[8]annulen-5-yl 2-(acetylthio)acetate](/img/structure/B11825694.png)
(3aR,4R,5R,7S,8S,9R,9aS,12R)-8-hydroxy-4,7,9,12-tetramethyl-3-oxo-7-vinyldecahydro-4,9a-propanocyclopenta[8]annulen-5-yl 2-(acetylthio)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (3aR,4R,5R,7S,8S,9R,9aS,12R)-8-hydroxy-4,7,9,12-tetramethyl-3-oxo-7-vinyldecahydro-4,9a-propanocyclopenta8annulen-5-yl 2-(acetylthio)acetate is a complex organic molecule with a unique structure. This compound features multiple chiral centers, hydroxyl groups, and a vinyl group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, including the formation of the core cyclopentannulene structure, followed by the introduction of functional groups such as hydroxyl, vinyl, and acetylthio groups. Common synthetic routes may include:
- Cyclization Reactions : Formation of the core structure through cyclization of linear precursors.
- Functional Group Introduction : Addition of hydroxyl, vinyl, and acetylthio groups using reagents like hydroxylating agents, vinylating agents, and acetylthio compounds.
- Chiral Resolution : Separation of enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including:
- Oxidation : Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or KMnO4.
- Reduction : Reduction of carbonyl groups to hydroxyl groups using reducing agents like NaBH4 or LiAlH4.
- Substitution : Replacement of functional groups with other groups using nucleophiles or electrophiles.
- Oxidizing Agents : PCC, KMnO4, CrO3
- Reducing Agents : NaBH4, LiAlH4
- Nucleophiles : Grignard reagents, organolithium compounds
- Electrophiles : Alkyl halides, acyl chlorides
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications, including:
- Chemistry : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
- Biology : Studied for its potential biological activities, such as antimicrobial or anticancer properties.
- Medicine : Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
- Industry : Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact mechanism depends on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- (3aR,4R,5R,7S,8S,9R,9aS,12R)-8-hydroxy-4,7,9,12-tetramethyl-3-oxo-7-vinyldecahydro-4,9a-propanocyclopenta8annulen-5-yl 2-(acetylthio)acetate
- (3aR,4R,5R,7S,8S,9R,9aS,12R)-8-hydroxy-4,7,9,12-tetramethyl-3-oxo-7-vinyldecahydro-4,9a-propanocyclopenta8annulen-5-yl 2-(acetylthio)acetate
Uniqueness: This compound is unique due to its specific arrangement of functional groups and chiral centers, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C24H36O5S |
|---|---|
Molekulargewicht |
436.6 g/mol |
IUPAC-Name |
[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-acetylsulfanylacetate |
InChI |
InChI=1S/C24H36O5S/c1-7-22(5)12-18(29-19(27)13-30-16(4)25)23(6)14(2)8-10-24(15(3)21(22)28)11-9-17(26)20(23)24/h7,14-15,18,20-21,28H,1,8-13H2,2-6H3/t14-,15+,18-,20+,21+,22-,23+,24+/m1/s1 |
InChI-Schlüssel |
VPGRVENSSGKXKY-RAANGNPSSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CSC(=O)C)C |
Kanonische SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1'R,2S,8'aR)-1'-(prop-1-en-2-yl)-hexahydro-1'H-spiro[aziridine-2,2'-indolizine]](/img/structure/B11825638.png)

![tert-Butyl 2-(((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)methyl)piperidine-1-carboxylate](/img/structure/B11825647.png)
![2-(4-Bromophenyl)dibenzo[f,h]quinoxaline](/img/structure/B11825653.png)

![9-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-beta-D-erythro-pentofuranosyl]-6-chloro-9H-purine](/img/structure/B11825656.png)


![methyl (E)-6-(5-(acetoxymethyl)-7-methoxy-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-8-yl)-4-methylhex-4-enoate](/img/structure/B11825666.png)
![[(4aR,10bS)-3H,4H,4aH,5H,6H,10bH-benzo[f]1,7-naphthyridin-4a-yl]methanol](/img/structure/B11825686.png)
